molecular formula C10H17NO2 B14197438 1-Acetyl-2-(propan-2-yl)piperidin-4-one CAS No. 919119-07-6

1-Acetyl-2-(propan-2-yl)piperidin-4-one

Cat. No.: B14197438
CAS No.: 919119-07-6
M. Wt: 183.25 g/mol
InChI Key: FPZBMNMXUQCCCC-UHFFFAOYSA-N
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Description

1-Acetyl-2-(propan-2-yl)piperidin-4-one is a derivative of piperidine, a six-membered heterocyclic amine Piperidine and its derivatives are widely used in the pharmaceutical industry due to their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetyl-2-(propan-2-yl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of piperidine with acetyl chloride and isopropyl bromide under basic conditions. The reaction typically proceeds as follows:

    Step 1: Piperidine is reacted with acetyl chloride in the presence of a base such as sodium hydroxide to form 1-acetylpiperidine.

    Step 2: The resulting 1-acetylpiperidine is then reacted with isopropyl bromide in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-2-(propan-2-yl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Acetyl-2-(propan-2-yl)piperidin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-acetyl-2-(propan-2-yl)piperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, widely used in organic synthesis and drug development.

    1-Acetylpiperidine: A simpler derivative with similar chemical properties.

    2-(Propan-2-yl)piperidine: Another derivative with potential biological activities.

Uniqueness

1-Acetyl-2-(propan-2-yl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl and isopropyl groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.

Properties

CAS No.

919119-07-6

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-acetyl-2-propan-2-ylpiperidin-4-one

InChI

InChI=1S/C10H17NO2/c1-7(2)10-6-9(13)4-5-11(10)8(3)12/h7,10H,4-6H2,1-3H3

InChI Key

FPZBMNMXUQCCCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=O)CCN1C(=O)C

Origin of Product

United States

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